Cas no 54981-06-5 (9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one)
![9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one structure](https://ja.kuujia.com/scimg/cas/54981-06-5x500.png)
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one 化学的及び物理的性質
名前と識別子
-
- 9-苄基-1-氧杂-3,9-二氮杂螺[5.5]十一烷-2-酮
- 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
- A913944
- EN300-6757605
- 54981-06-5
- ECA98106
-
- インチ: 1S/C15H20N2O2/c18-14-16-9-6-15(19-14)7-10-17(11-8-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)
- InChIKey: ANBUZPOVJWEEFC-UHFFFAOYSA-N
- SMILES: O1C(N([H])C([H])([H])C([H])([H])C21C([H])([H])C([H])([H])N(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C2([H])[H])=O
計算された属性
- 精确分子量: 260.152477885g/mol
- 同位素质量: 260.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 41.6
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A283535-1g |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95+% | 1g |
$813.0 | 2024-04-18 | |
Alichem | A289000782-1g |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 1g |
$905.04 | 2023-09-01 | |
Enamine | EN300-6757605-10.0g |
9-benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 10g |
$3622.0 | 2023-05-30 | |
Enamine | EN300-6757605-0.1g |
9-benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 0.1g |
$293.0 | 2023-05-30 | |
Enamine | EN300-6757605-0.25g |
9-benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 0.25g |
$418.0 | 2023-05-30 | |
Aaron | AR01EDUK-5g |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 5g |
$3385.00 | 2023-12-15 | |
1PlusChem | 1P01EDM8-50mg |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 50mg |
$297.00 | 2024-04-29 | |
1PlusChem | 1P01EDM8-100mg |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 100mg |
$412.00 | 2024-04-29 | |
1PlusChem | 1P01EDM8-1g |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 1g |
$1103.00 | 2024-04-29 | |
Aaron | AR01EDUK-50mg |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
54981-06-5 | 95% | 50mg |
$296.00 | 2025-02-14 |
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-oneに関する追加情報
Recent Advances in the Study of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS: 54981-06-5)
The compound 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS: 54981-06-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its benzyl-substituted diazaspiro framework, has been the subject of several studies aimed at exploring its pharmacological properties and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this molecule.
Recent studies have highlighted the versatility of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one as a scaffold for drug discovery. Its spirocyclic structure offers conformational rigidity, which is advantageous for targeting specific protein binding sites. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potential as a modulator of G-protein-coupled receptors (GPCRs), a class of targets implicated in numerous diseases, including neurological disorders and cancer. The study utilized molecular docking and in vitro assays to elucidate the compound's binding affinity and selectivity.
In addition to its pharmacological potential, synthetic routes for 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one have been optimized to improve yield and scalability. A recent publication in Organic Letters detailed a novel one-pot synthesis method employing catalytic asymmetric hydrogenation, which significantly reduced the number of steps required to produce the compound. This advancement is expected to facilitate further research and development efforts.
Another area of interest is the compound's metabolic stability and pharmacokinetic profile. Preliminary in vivo studies conducted in rodent models have shown promising results, with the compound exhibiting good oral bioavailability and a favorable half-life. These findings, reported in a 2024 issue of Drug Metabolism and Disposition, suggest that 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one could serve as a viable lead compound for further optimization.
Despite these advancements, challenges remain in fully understanding the compound's mechanism of action and potential off-target effects. Ongoing research is focused on employing advanced techniques such as cryo-EM and NMR spectroscopy to gain deeper insights into its interactions with biological targets. Collaborative efforts between academia and industry are also underway to explore its applications in treating rare diseases.
In conclusion, 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one (CAS: 54981-06-5) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes, coupled with recent synthetic and pharmacological breakthroughs, underscore its potential as a therapeutic agent. Future studies will likely focus on expanding its applications and addressing remaining challenges to pave the way for clinical development.
54981-06-5 (9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one) Related Products
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
